N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide
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Overview
Description
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is notable for its unique structure, which includes a quinoline moiety substituted with trimethyl groups and an amide linkage
Preparation Methods
The synthesis of N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ringIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amide group.
Scientific Research Applications
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the trimethyl and amide groups.
Quinoline N-oxides: These compounds have an oxidized quinoline ring and exhibit different reactivity and biological activity.
N,N-dimethyl-2,4,6-trinitroaniline: Another compound with dimethylamine substitution, but with different functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Properties
CAS No. |
395657-50-8 |
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Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C21H23N3O/c1-13-10-14(2)20-18(11-13)19(12-15(3)22-20)23-17-8-6-16(7-9-17)21(25)24(4)5/h6-12H,1-5H3,(H,22,23) |
InChI Key |
KTVKPQKBBSCNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)N(C)C)C |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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